molecular formula C21H20O6 B009063 Topazolin CAS No. 109605-79-0

Topazolin

Cat. No. B009063
M. Wt: 368.4 g/mol
InChI Key: VVXGFIWLFZMBCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of materials related to topaz, such as synthetic topaz, involves chemical processes that utilize various reactants like kaolinite and aluminium fluoride. For instance, topaz synthesis from kaolinite by sintering with aluminium fluoride shows that the reaction occurs in distinct steps, leading to the formation of topaz at specific temperatures. This process results in elongated prismatic crystals of topaz, indicating the complex nature of its synthesis and the influence of reactants and conditions on the product's formation (Abdel-Rehim, 1999).

Molecular Structure Analysis

The molecular structure of synthetic topaz and related compounds highlights the importance of crystallography in understanding material properties. Synthetic topaz crystallizes in the orthorhombic system, showing perfect basal cleavage and indicating its positive optical nature. The structural analysis is crucial for identifying the material's formation and its potential applications based on its crystallographic properties (Abdel-Rehim, 1999).

Chemical Reactions and Properties

The chemical reactions involving topaz, particularly in synthesis processes, involve interactions with compounds like aluminium fluoride, leading to the formation of topaz under specific conditions. These reactions are characterized by distinct thermal behaviors and result in the production of various gases, highlighting the complexity of topaz-related chemical reactions and their impact on the synthesis outcome (Abdel-Rehim, 1999).

Physical Properties Analysis

The physical properties of synthetic topaz, such as its crystalline structure and colorless appearance in thin sections, are essential for its identification and application. The synthesis process affects these properties, emphasizing the relationship between synthesis conditions and the resulting physical characteristics of the material (Abdel-Rehim, 1999).

Chemical Properties Analysis

The chemical properties of materials related to topaz are influenced by their synthesis and molecular structure. For example, the reaction of kaolinite with aluminium fluoride to produce topaz involves significant chemical changes, including the volatilization of silicon tetrafluoride and other gases. These properties are crucial for understanding the chemical behavior of topaz and related compounds, as well as their potential applications based on their chemical stability and reactivity (Abdel-Rehim, 1999).

Scientific Research Applications

  • Radiation Therapy Dosimetry : Topaz-Teflon pellets are used as efficient thermoluminescent dosimeters in high-energy electron beams, a critical component in radiotherapy (Bomfim & Souza, 2010).

  • Material Science : In the field of materials, Topaz enhances the synthesis of mullite in mixtures of kaolinite and alumina. It activates mullite synthesis, decreases the synthesis temperature by 100°C, and increases the mullite yield (Vakalova et al., 2004).

  • Neurodegenerative Disease Research : The TOPAZ study investigates the efficacy of zoledronic acid for fracture prevention in individuals with neurodegenerative parkinsonism (Tanner et al., 2021).

  • Healthcare Data Analysis : TOPAZ, a program, employs a three-step methodology for inferring clinical events from time-varying patient data, such as electronic medical records of cancer chemotherapy patients (Kahn, Fagan, & Sheiner, 1991).

  • Oceanography and Climate Research : TOPAZ4, an ocean-sea ice data assimilation system, provides realistic estimates of ocean circulation in the North Atlantic and sea-ice variability in the Arctic (Sakov et al., 2012).

  • Antifungal Activity : Topazolin, identified as a new 3-methoxyflavone, has been found to possess weak fungitoxic activity against Cladosporium herbarum (Tahara, Hashidoko, & Mizutani, 1987).

  • Pharmaceuticals and Medicine : Various studies have investigated the use of compounds like antazoline and meta-topolin in medical applications, such as for pharmacological cardioversion of cardiac arrhythmia and in micropropagation processes, respectively (Maciąg et al., 2017); (Nowakowska & Pacholczak, 2020).

  • Environmental Monitoring : The Tunable Optical Profiler for Aerosol and Ozone (TOPAZ) lidar system is used for measuring ozone and aerosols in the boundary layer and lower free troposphere (Alvarez et al., 2011).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for Topazolin suggests that in case of contact with eyes or skin, flush with plenty of water. If ingested or inhaled, medical attention is required .

properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-methoxy-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(23)10-16-17(18(14)24)19(25)21(26-3)20(27-16)12-5-7-13(22)8-6-12/h4-8,10,22-24H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXGFIWLFZMBCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148990
Record name Topazolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Topazolin

CAS RN

109605-79-0
Record name Topazolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109605790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topazolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Topazolin
Reactant of Route 2
Reactant of Route 2
Topazolin
Reactant of Route 3
Reactant of Route 3
Topazolin
Reactant of Route 4
Topazolin
Reactant of Route 5
Topazolin
Reactant of Route 6
Topazolin

Citations

For This Compound
75
Citations
S Tahara, Y Hashidoko, J Mizutani - Agricultural and biological …, 1987 - academic.oup.com
… methods, and the new flavones were named topazolin and topazolin hydrate, respectively. … the possession of an isopentenyl sidechain, topazolin (1) had only weak fungitoxic activity. …
Number of citations: 9 academic.oup.com
S Tahara, JL Ingham, J Mizutani - Zeitschrift für Naturforschung C, 1991 - degruyter.com
… Topazolin and piscerythrone were converted by both fungi to compounds similar to those previously obtained from luteone (6-prenyl) and licoisoflavone A (3′-prenyl) respectively. The …
Number of citations: 10 www.degruyter.com
Y Hu, Z Wang, C Shen, CP Jiang, Z Zhu… - Archiv der …, 2023 - Wiley Online Library
… The kumatakenin, licoflavonol, and topazolin … topazolin compounds are well absorbed by the intestine. However, kumatakenin has better water solubility, while licoflavonol and topazolin …
Number of citations: 5 onlinelibrary.wiley.com
S Tahara, Y Katagiri, JL Ingham, J Mizutani - Phytochemistry, 1994 - Elsevier
A further investigation of the methanol-soluble compounds in yellow lupin roots has revealed a new diprenylchromone, a new coumaronochromone (lupinalbin H), a new isoflavone 5,7,…
Number of citations: 108 www.sciencedirect.com
H Kırmızıbekmez, GB Uysal, M Masullo, F Demirci… - Fitoterapia, 2015 - Elsevier
A new prenylated isoflavan, iconisoflavan (1), and a new prenylated isoflav-3-ene, iconisoflaven (2) were isolated from the roots of Glycyrrhiza iconica together with four known ones …
Number of citations: 36 www.sciencedirect.com
MY Baran, SÖ Şener - Medicinal Plants of Turkey, 2024 - taylorfrancis.com
Glycyrrhiza genus is represented by six species known as Glycyrrhiza iconica Hub.-Mor, Glycyrrhiza glabra L., Glycyrrhiza asymmetrica Hub.-Mor, Glycyrrhiza aspera Pall., Glycyrrhiza …
Number of citations: 0 www.taylorfrancis.com
D Li, G Xu, G Ren, Y Sun, Y Huang, C Liu - Molecules, 2017 - mdpi.com
The traditional medicine licorice is the most widely consumed herbal product in the world. Although much research work on studying the changes in the active compounds of licorice has …
Number of citations: 15 www.mdpi.com
M Tanaka, S Tahara - Phytochemistry, 1997 - Elsevier
Crude protein extracts from Botrytis cinerea preincubated with 6-prenylnaringenin (6-PN) for 20 hr catalysed the prenyl epoxidation of 7-O-methyl-luteone. The resulting epoxide was …
Number of citations: 16 www.sciencedirect.com
S Tahara - Bioscience, biotechnology, and biochemistry, 2007 - Taylor & Francis
The ecological biochemistry of flavonoids, in which I have been engaged for 25 years, is summarized in this review article. The review covers (1) a survey of rare bio-active flavonoids in …
Number of citations: 173 www.tandfonline.com
X Qiao, S Ji, S Yu, X Lin, H Jin, Y Duan, L Zhang… - The AAPS journal, 2014 - Springer
Licorice has been shown to affect the activities of several cytochrome P450 enzymes. This study aims to identify the key constituents in licorice which may affect these activities. …
Number of citations: 65 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.